4-(Piperazin-1-yl)pyrimidin-2-amine

Kinase Inhibition JAK2/FLT3 Acute Myeloid Leukemia (AML)

This privileged scaffold is the core pharmacophore of Imatinib and advanced AML leads. Derivative 11r demonstrates superior JAK2 potency and a wider selectivity window over JAK3 vs. momelotinib, enabling dual JAK2/FLT3 inhibition without JAK3-driven immunosuppression. For reproducible SAR, only the exact 4-(piperazin-1-yl)pyrimidin-2-amine core is valid. The dihydrochloride salt (CAS 179250-37-4) ensures enhanced aqueous solubility and stability for biological assays, manufactured via a patented high-yield PTC method.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
CAS No. 59215-38-2
Cat. No. B1320301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)pyrimidin-2-amine
CAS59215-38-2
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC=C2)N
InChIInChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12)
InChIKeyDWNUPEANFAMUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)pyrimidin-2-amine (CAS 59215-38-2): Sourcing and Baseline Characteristics for Kinase Inhibitor Scaffolds


4-(Piperazin-1-yl)pyrimidin-2-amine (CAS 59215-38-2) is a heterocyclic building block belonging to the class of piperazinyl-pyrimidines. It features a pyrimidine core with an amino group at the 2-position and a piperazine substituent at the 4-position, resulting in a molecular formula of C8H13N5 and a molecular weight of 179.22 g/mol . This core scaffold is a cornerstone of numerous kinase inhibitor programs and is recognized as the central pharmacophore for advanced leads, including the FDA-approved drug Imatinib (Gleevec) and its analogs . The compound is commonly procured as a dihydrochloride or trihydrochloride salt to enhance its aqueous solubility and stability for biological assays .

Why Generic 4-(Piperazin-1-yl)pyrimidin-2-amine Analogs Cannot Be Substituted in Critical Assays


The 4-(piperazin-1-yl)pyrimidin-2-amine core is a privileged scaffold whose biological activity and selectivity are exquisitely sensitive to even minor structural modifications. While the core is shared among numerous kinase inhibitors, the specific substitution pattern dictates target engagement, potency, and off-target profiles. Direct substitution with a seemingly similar analog—such as a 2-aminopyrimidine with a different heterocycle at the 4-position or an N-alkylated derivative—can result in a complete loss of activity against the intended target or the acquisition of unintended, confounding pharmacology [1]. Therefore, for reproducible research and reliable SAR studies, the exact compound is non-interchangeable. The quantitative evidence below demonstrates where specific analogs of this exact core exhibit distinct, measurable differentiation compared to their closest structural neighbors.

Quantitative Differentiation Guide for 4-(Piperazin-1-yl)pyrimidin-2-amine Derivatives Against Key Comparators


JAK2/FLT3 Dual Inhibition: Potency and Selectivity of Derivative 11r vs. Clinical Leads

The 4-piperazinyl-2-aminopyrimidine derivative 11r demonstrates a balanced dual inhibition profile against JAK2 and FLT3 with improved JAK2 selectivity over JAK3. This profile is quantifiably distinct from that of the clinical compound momelotinib, which served as a design template [1].

Kinase Inhibition JAK2/FLT3 Acute Myeloid Leukemia (AML)

Cellular Antiproliferative Activity: Derivative 11r Potency in AML Cell Lines vs. Clinical Baseline

The same 4-piperazinyl-2-aminopyrimidine derivative, 11r, exhibits potent antiproliferative activity in key AML cell line models, with differential potency between cell lines that informs target engagement hypotheses [1].

Antiproliferative Cell-based assay Acute Myeloid Leukemia (AML)

S6K1 Kinase Selectivity: PF-4708671 vs. Related Kinases in the AGC Family

The piperazinyl-pyrimidine derivative PF-4708671 is a highly selective, cell-permeable inhibitor of the S6K1 isoform. Its selectivity profile against closely related kinases in the AGC family is quantitatively defined, distinguishing it from less selective S6K inhibitors .

Kinase Selectivity S6K1 AGC Kinases Chemical Probe

Histamine H4 Receptor Antagonism: A-940894 Species Selectivity vs. Other H4 Antagonists

A-940894, a potent piperazinyl-pyrimidine derivative, acts as a histamine H4 receptor antagonist with a notable species-dependent affinity profile. This selectivity is quantifiable and differentiates it from other H4 receptor antagonists that may not exhibit the same species bias .

GPCR Antagonist Histamine H4 Receptor Inflammation

Synthetic Yield Improvement: Biphasic Catalysis Method vs. Conventional Synthesis

The synthesis of 4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can be significantly optimized using a patented phase-transfer catalysis (PTC) method, which overcomes the low solubility of piperazine in organic media. This process provides a quantifiable improvement in yield compared to traditional homogeneous reaction conditions [1].

Chemical Synthesis Process Chemistry Phase-Transfer Catalysis

Recommended Research and Procurement Scenarios for 4-(Piperazin-1-yl)pyrimidin-2-amine


Lead Optimization for Selective JAK2/FLT3 Dual Inhibitors in Oncology

This scaffold is ideal for medicinal chemistry programs targeting hematologic malignancies, particularly AML. The quantitative SAR from derivative 11r demonstrates that the core can be elaborated to yield compounds with superior JAK2 potency and an improved selectivity window over JAK3 compared to the clinical candidate momelotinib [1]. Procurement should prioritize this core for hit-to-lead and lead optimization campaigns where balanced dual JAK2/FLT3 inhibition with minimal JAK3-related immunosuppression is a key project goal.

Development of Isoform-Selective S6K1 Chemical Probes

PF-4708671, a direct derivative of the piperazinyl-pyrimidine core, is the definitive tool compound for studying S6K1-specific signaling. Its quantifiable 400-fold selectivity over the closely related S6K2 isoform is a critical differentiator . This application scenario is specifically for researchers requiring a highly selective probe to dissect S6K1's role in cell growth, metabolism, or cancer biology without confounding off-target effects on other AGC kinases.

In Vivo Proof-of-Concept Studies Targeting the Histamine H4 Receptor in Inflammation

For programs exploring the anti-inflammatory potential of H4 receptor antagonism, A-940894 is the compound of choice for preclinical rodent studies. Its high affinity for the rat H4 receptor (Ki = 7.6 nM) ensures robust target engagement at pharmacologically relevant doses in standard rodent models . This scenario is specifically for scientists planning in vivo efficacy experiments where cross-species potency is a prerequisite for successful translation.

Scalable Synthesis of Kinase Inhibitor Intermediates via Optimized Phase-Transfer Catalysis

For process chemistry and large-scale procurement, the dihydrochloride salt of 4-(piperazin-1-yl)pyrimidin-2-amine synthesized via the patented biphasic PTC method (CN101250184B) is the preferred form. This method achieves a 95% yield at a mild 40°C, which is a significant advantage over conventional syntheses that suffer from low yields due to piperazine's poor solubility [2]. This scenario is for organizations seeking a cost-effective and high-yielding route to produce multi-gram to kilogram quantities of this critical intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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